molecular formula C10H9NO4S B14752698 2-Amino-1-naphthyl hydrogen sulfate CAS No. 605-92-5

2-Amino-1-naphthyl hydrogen sulfate

Katalognummer: B14752698
CAS-Nummer: 605-92-5
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: WCLTXNJDYMNZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-naphthyl hydrogen sulfate is an organic compound with the molecular formula C10H9NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 2-position and a hydrogen sulfate group at the 1-position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-naphthyl hydrogen sulfate can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with sulfuric acid. The reaction typically proceeds under acidic conditions, where the amino group of 2-naphthylamine reacts with sulfuric acid to form the hydrogen sulfate ester. The reaction can be represented as follows:

2-Naphthylamine+H2SO42-Amino-1-naphthyl hydrogen sulfate\text{2-Naphthylamine} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} 2-Naphthylamine+H2​SO4​→2-Amino-1-naphthyl hydrogen sulfate

Another method involves the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulfates using acetone and light or pyridine as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-naphthyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, hydroxylated naphthalenes, and various substituted naphthyl compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-1-naphthyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. For example, it can be metabolized to form ortho-hydroxyamines, which have been shown to exhibit carcinogenic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen sulfate esters makes it valuable in various synthetic applications.

Eigenschaften

CAS-Nummer

605-92-5

Molekularformel

C10H9NO4S

Molekulargewicht

239.25 g/mol

IUPAC-Name

(2-aminonaphthalen-1-yl) hydrogen sulfate

InChI

InChI=1S/C10H9NO4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15-16(12,13)14/h1-6H,11H2,(H,12,13,14)

InChI-Schlüssel

WCLTXNJDYMNZDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.